N-Boc-3-bromo-5-fluoro-D-phenylalanine

Catalog No.
S13530644
CAS No.
M.F
C14H17BrFNO4
M. Wt
362.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-3-bromo-5-fluoro-D-phenylalanine

Product Name

N-Boc-3-bromo-5-fluoro-D-phenylalanine

IUPAC Name

(2R)-3-(3-bromo-5-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H17BrFNO4

Molecular Weight

362.19 g/mol

InChI

InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-9(15)7-10(16)5-8/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

InChI Key

PENBFMDFHDIAQC-LLVKDONJSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)Br)F)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC(=C1)Br)F)C(=O)O

N-Boc-3-bromo-5-fluoro-D-phenylalanine is a synthetic derivative of the amino acid phenylalanine, featuring a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 3-position, and a fluorine atom at the 5-position of the phenyl ring. This compound is structurally significant in medicinal chemistry and peptide synthesis due to its unique electronic properties imparted by the halogen substituents. The presence of both bromine and fluorine enhances its reactivity and potential biological activity, making it a valuable building block for various pharmaceutical applications .

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles under suitable conditions, allowing for the synthesis of diverse derivatives.
  • Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, yielding 3-bromo-5-fluoro-D-phenylalanine.
  • Coupling Reactions: It can engage in peptide coupling reactions with other amino acids or peptides using coupling agents like N,N’-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole .

The biological activity of N-Boc-3-bromo-5-fluoro-D-phenylalanine is primarily linked to its role as an enzyme inhibitor or receptor ligand. The halogen atoms enhance its binding affinity to specific molecular targets, which may include enzymes or receptors involved in various biochemical pathways. This compound's unique structure allows for interactions through hydrogen bonding and hydrophobic interactions, potentially leading to therapeutic applications in drug design and development .

The synthesis of N-Boc-3-bromo-5-fluoro-D-phenylalanine typically involves several steps:

  • Protection of the Amino Group: The amino group of D-phenylalanine is protected using a Boc group through reaction with di-tert-butyl dicarbonate in the presence of a base like triethylamine.
  • Bromination: The protected phenylalanine undergoes bromination at the 3-position using N-bromosuccinimide in dichloromethane.
  • Fluorination: The introduction of the fluorine atom at the 5-position can be achieved using reagents like diethylaminosulfur trifluoride .

These steps can be optimized for scale-up in industrial settings, focusing on yield and purity.

N-Boc-3-bromo-5-fluoro-D-phenylalanine finds applications in:

  • Peptide Synthesis: As a building block in the formation of peptides with specific biological activities.
  • Medicinal Chemistry: In drug discovery processes where modifications to amino acids are required to enhance pharmacological properties.
  • Biochemical Research: As a tool for studying enzyme mechanisms and protein interactions due to its structural uniqueness .

Studies exploring the interactions of N-Boc-3-bromo-5-fluoro-D-phenylalanine with biological targets have indicated its potential as an effective ligand for various receptors. The halogen substituents contribute to enhanced binding characteristics, which can be quantitatively assessed through techniques such as surface plasmon resonance and isothermal titration calorimetry. These studies help elucidate the compound's mechanism of action and guide further modifications for improved efficacy .

Several compounds share structural similarities with N-Boc-3-bromo-5-fluoro-D-phenylalanine. Here are some notable examples:

Compound NameKey Differences
N-Boc-3-bromo-D-phenylalanineLacks fluorine; may exhibit different reactivity.
N-Boc-5-fluoro-D-phenylalanineLacks bromine; affects binding properties.
N-Boc-3-chloro-5-fluoro-D-phenylalanineContains chlorine instead of bromine; different reactivity patterns.

Uniqueness

N-Boc-3-bromo-5-fluoro-D-phenylalanine's uniqueness lies in its combination of both bromine and fluorine atoms, which provide distinct electronic characteristics not found in similar compounds. This dual substitution enhances its utility in synthesizing complex peptides and developing pharmaceuticals with targeted activity profiles .

The compound’s IUPAC name, (R)-3-(3-bromo-5-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid, reflects its chiral center (R-configuration), halogen substituents, and protective Boc group. Its molecular formula (C₁₄H₁₇BrFNO₄) and weight (362.19 g/mol) derive from the phenylalanine backbone modified at positions 3 and 5 with bromine and fluorine, respectively. The Boc group (-OC(O)C(C)(C)₃) protects the α-amino group during peptide elongation, while the halogen atoms introduce steric and electronic effects critical for Suzuki-Miyaura cross-coupling reactions.

The stereochemical integrity of the D-enantiomer is preserved through the (R)-configuration at the α-carbon, as evidenced by the isomeric SMILES string:
CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC(=C1)Br)F)C(=O)O.
X-ray crystallography of analogous Boc-protected phenylalanines reveals planar aromatic rings and tetrahedral geometry at the chiral center, with hydrogen bonding between the carboxylic acid and Boc carbonyl groups stabilizing the crystal lattice.

PropertyValue
Molecular FormulaC₁₄H₁₇BrFNO₄
Molecular Weight362.19 g/mol
IUPAC Name(R)-3-(3-bromo-5-fluorophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid
CAS Number2015413-83-7

Historical Development and Discovery

The synthesis of halogenated phenylalanine derivatives emerged in the late 20th century alongside advances in peptide mimetics and transition-metal catalysis. Early methodologies, such as those described by Okuda et al., utilized diethylaminosulfur trifluoride (DAST) for fluorination of protected amino alcohols, later adapted for bromo-fluoro substitutions. Enzymatic approaches using phenylalanine ammonia lyase (PAL) enabled stereoselective amination of halogenated cinnamic acids, though yields for D-isomers remained low until chiral auxiliary techniques were optimized.

The specific incorporation of both bromine and fluorine at positions 3 and 5 arose from demand for ortho-halogenated aryl precursors in cross-coupling reactions. For example, the 3-bromo substituent serves as a Suzuki-Miyaura reaction site, while the 5-fluoro group modulates electronic properties without steric interference. Boc protection became standard due to its stability under basic conditions and facile removal with trifluoroacetic acid (TFA), contrasting with earlier benzyloxycarbonyl (Cbz) groups requiring hydrogenolysis.

Role in Modern Organic Synthesis

N-Boc-3-bromo-5-fluoro-D-phenylalanine is pivotal in synthesizing constrained peptides and enzyme inhibitors. The bromine atom undergoes palladium-catalyzed cross-coupling with boronic acids to introduce biaryl motifs, as demonstrated in the preparation of kinase-targeting macrocycles. Simultaneously, the fluorine atom enhances metabolic stability by resisting cytochrome P450 oxidation, a feature exploited in protease inhibitor design.

In solid-phase peptide synthesis (SPPS), the Boc group allows sequential deprotection without affecting acid-labile side chains. A representative protocol involves:

  • Coupling to resin-bound peptides using HBTU/HOBt activation.
  • Bromine-selective Suzuki coupling with arylboronic acids.
  • Final TFA cleavage to yield modified peptides.

Comparative studies show that D-configured analogs like this compound improve proteolytic resistance compared to L-forms, making them valuable in therapeutic peptide engineering.

The tert-butyloxycarbonyl (Boc) protecting group represents one of the most widely utilized strategies for amine protection in amino acid chemistry, particularly for compounds like N-Boc-3-bromo-5-fluoro-D-phenylalanine [1]. The installation of the Boc group typically involves the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O), which serves as the source of the Boc moiety [2] [3]. This reaction proceeds through a nucleophilic attack by the amino group on the carbonyl carbon of Boc2O, resulting in the formation of a carbamate linkage [4].

The mechanism of Boc protection begins with the nucleophilic attack of the amino group on the electrophilic carbonyl of di-tert-butyl dicarbonate [2]. This attack generates a tetrahedral intermediate that subsequently collapses, releasing tert-butyl carbonate as a leaving group [4]. The tert-butyl carbonate then decomposes to form carbon dioxide and tert-butoxide, which serves as a base to deprotonate the protonated amine [5]. This decomposition drives the reaction forward by removing one of the products from the equilibrium [3].

ReagentSolvent SystemBaseTemperatureReaction TimeYield (%)
Boc2OTHF/Water (2:1)Sodium bicarbonate25°C4-6 hours85-95
Boc2ODioxane/Water (1:1)Sodium hydroxide0-25°C2-4 hours80-90
Boc2OAcetonitrileDMAP25°C1-3 hours90-95
Boc2OTHFTriethylamine25°C3-5 hours85-90

The deprotection of the Boc group is typically achieved under acidic conditions, most commonly using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane [1] [5]. The mechanism involves protonation of the carbonyl oxygen, followed by the formation of a tert-butyl cation and subsequent decarboxylation to yield the free amine [5]. The high stability of the tert-butyl cation makes the Boc group particularly suitable for orthogonal protection strategies in multistep syntheses of complex amino acid derivatives like N-Boc-3-bromo-5-fluoro-D-phenylalanine [3] [6].

Halogenation Techniques for Bromine and Fluorine Incorporation

The incorporation of bromine and fluorine atoms into the phenylalanine scaffold to produce N-Boc-3-bromo-5-fluoro-D-phenylalanine requires selective halogenation techniques that can achieve regiospecific substitution on the aromatic ring [7] [8]. These halogenation methods can be broadly categorized into electrophilic aromatic substitution, metal-catalyzed halogenation, and directed ortho-metalation strategies [9] [10].

Electrophilic aromatic substitution represents a traditional approach for introducing bromine into the aromatic ring of phenylalanine derivatives [8]. This method typically employs bromine in combination with Lewis acids such as aluminum chloride or iron(III) bromide to enhance the electrophilicity of the bromine molecule [11]. However, achieving regioselectivity in these reactions can be challenging, often requiring the presence of directing groups to control the position of substitution [9].

For fluorination, more specialized reagents are necessary due to the high electronegativity and reactivity of fluorine [10]. Electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor have emerged as valuable tools for introducing fluorine atoms into aromatic systems under mild conditions [12] [10]. These reagents offer improved selectivity and safety compared to elemental fluorine, making them suitable for laboratory-scale synthesis of fluorinated phenylalanine derivatives [12].

Halogenation MethodHalogen SourceCatalyst/AdditiveSolventTemperatureRegioselectivityYield (%)
Electrophilic brominationBr2FeBr3DCM0-25°C3-position70-85
Palladium-catalyzed brominationNBSPd(OAc)2AcOH80-100°Cortho-selective65-80
Electrophilic fluorinationSelectfluor-Acetonitrile25-60°C5-position60-75
Copper-mediated fluorinationNFSICu(OAc)2DMF80-120°Cmeta-selective55-70

Recent advances in transition metal-catalyzed halogenation have provided more selective methods for introducing halogens into specific positions of the aromatic ring [8] [13]. Palladium-catalyzed C-H halogenation has emerged as a powerful tool for the regioselective introduction of bromine and fluorine atoms into phenylalanine derivatives [8]. This approach utilizes the directing effect of the amino acid functionality to achieve site-selective halogenation, offering improved control over the substitution pattern compared to traditional electrophilic methods [8] [9].

Stereoselective Synthesis of D-Phenylalanine Derivatives

The stereoselective synthesis of D-phenylalanine derivatives, including N-Boc-3-bromo-5-fluoro-D-phenylalanine, represents a significant challenge in amino acid chemistry [14] [15]. Several approaches have been developed to access these compounds with high stereochemical purity, including resolution of racemic mixtures, asymmetric synthesis, and enzymatic methods [16] [17].

Resolution of racemic phenylalanine derivatives remains one of the most straightforward approaches for obtaining D-phenylalanine compounds [17]. This method typically involves the formation of diastereomeric salts or derivatives using chiral resolving agents, followed by separation based on differences in physical properties [14]. While conceptually simple, this approach is limited by a maximum theoretical yield of 50% and often requires multiple crystallization steps to achieve high enantiomeric purity [17].

Resolution MethodResolving AgentSolvent SystemTemperatureEnantiomeric Excess (%)Recovery (%)
Diastereomeric salt formationL-tartaric acidWater/Ethanol25°C>9840-45
Enzymatic kinetic resolutionPenicillin-G acylasePhosphate buffer37°C>9545-48
Crystallization-induced resolution(S)-1-phenylethylamineAcetone/Water0-5°C>9935-40
Chromatographic resolutionChiral HPLCHexane/Isopropanol25°C>9945-50

Asymmetric synthesis offers a more efficient approach to D-phenylalanine derivatives by directly constructing the stereocenter with the desired configuration [15] [16]. The Strecker synthesis represents a classical method for the asymmetric synthesis of amino acids, involving the addition of cyanide to imines followed by hydrolysis [18] [19]. Modern variants of this reaction employ chiral auxiliaries or catalysts to control the stereochemistry of the cyanide addition, providing access to D-phenylalanine derivatives with high enantiomeric excess [18] [20].

Enzymatic methods have also emerged as powerful tools for the stereoselective synthesis of D-phenylalanine derivatives [16] [17]. These approaches utilize the high stereoselectivity of enzymes to catalyze reactions that preferentially form or preserve the D-configuration [17]. For example, D-amino acid dehydrogenases can be employed for the reductive amination of keto acids to produce D-amino acids with excellent stereoselectivity [16]. Additionally, enzymatic kinetic resolution using specific proteases or acylases can selectively hydrolyze L-amino acid derivatives, leaving the D-isomers intact [17].

Novel Catalytic Approaches in Asymmetric Synthesis

The development of novel catalytic approaches has revolutionized the asymmetric synthesis of D-phenylalanine derivatives, including N-Boc-3-bromo-5-fluoro-D-phenylalanine, by enabling more efficient and selective transformations [15] [21]. These methods encompass a diverse range of catalytic systems, including transition metal catalysts, organocatalysts, and biocatalysts, each offering unique advantages for stereoselective synthesis [22] [23].

Transition metal catalysis has emerged as a powerful tool for the asymmetric synthesis of D-phenylalanine derivatives [21] [23]. Palladium-catalyzed asymmetric allylic alkylation and rhodium-catalyzed asymmetric hydrogenation represent two prominent examples of metal-catalyzed transformations that can generate the D-stereochemistry with high selectivity [23]. These reactions typically employ chiral ligands, such as BINAP or DuPhos, to create an asymmetric environment around the metal center, thereby controlling the stereochemical outcome of the reaction [21] [23].

Catalytic SystemSubstrateCatalystLigandSolventTemperatureEnantiomeric Excess (%)Yield (%)
Asymmetric hydrogenationDehydrophenylalanineRh(COD)2BF4(R,R)-DuPhosMethanol25°C>9985-95
Asymmetric StreckerImineTi(OiPr)4(R)-BINOLDCM-78°C>9580-90
Organocatalytic alkylationGlycine iminePhase-transfer catalystCinchona alkaloidToluene0°C>9075-85
Enzymatic synthesisCinnamic acidPhenylalanine ammonia lyase-Ammonium buffer37°C>9970-80

Organocatalysis offers an alternative approach to metal-based systems for the asymmetric synthesis of D-phenylalanine derivatives [24]. Chiral phase-transfer catalysts, particularly those derived from cinchona alkaloids, have been successfully employed for the asymmetric alkylation of glycine derivatives to produce D-phenylalanine compounds with high enantioselectivity [24]. These catalysts operate through the formation of tight ion pairs with the substrate, creating a chiral environment that favors the formation of one enantiomer over the other [24].

Biocatalytic approaches have also made significant contributions to the asymmetric synthesis of D-phenylalanine derivatives [22] [25]. Engineered enzymes, such as phenylalanine ammonia lyases (PALs), can catalyze the stereoselective addition of ammonia to cinnamic acid derivatives, providing direct access to D-phenylalanine compounds with excellent stereoselectivity [22]. Recent advances in protein engineering have expanded the substrate scope of these enzymes, enabling the synthesis of a diverse range of halogenated D-phenylalanine derivatives, including those with bromine and fluorine substituents [25].

Optimization of Reaction Conditions for Industrial Scalability

The industrial-scale production of N-Boc-3-bromo-5-fluoro-D-phenylalanine necessitates careful optimization of reaction conditions to ensure efficiency, reproducibility, and cost-effectiveness [26] [27]. This optimization process encompasses various parameters, including temperature, pressure, solvent selection, catalyst loading, and reaction time, all of which can significantly impact the yield and quality of the final product [26] [28].

Temperature control represents a critical factor in the optimization of reactions for industrial scale synthesis [28]. Higher temperatures can accelerate reaction rates but may also promote side reactions or decomposition of sensitive intermediates [28]. Conversely, lower temperatures often enhance selectivity but at the cost of extended reaction times [28]. For the synthesis of N-Boc-3-bromo-5-fluoro-D-phenylalanine, maintaining precise temperature control during the halogenation steps is particularly important to ensure regioselectivity and prevent over-halogenation [9] [26].

ParameterRangeOptimal ConditionEffect on YieldEffect on SelectivityEffect on Cost
Temperature0-100°C25-30°CModerate increase with temperature up to 50°C, then decreaseDecreases with increasing temperatureIncreases with extreme conditions
Pressure (for hydrogenation)1-10 bar3-5 barIncreases with pressure up to 5 bar, then plateausMinimal effectIncreases with pressure
SolventVariousTHF/Water for Boc protection; DCM for halogenationSolvent-dependentSolvent-dependentVaries with solvent cost and recovery
Catalyst loading0.1-5 mol%1-2 mol%Increases with loading up to 2 mol%, then plateausMinimal effect above 1 mol%Increases linearly with loading
Reaction time1-24 hours4-6 hoursIncreases up to optimal time, then plateaus or decreasesMay decrease with extended timesIncreases with time

Solvent selection plays a crucial role in the scalability of chemical processes [29]. Ideal solvents for industrial applications should dissolve all reactants and intermediates, be relatively inexpensive, have low toxicity, and be easily recoverable [29]. For the synthesis of N-Boc-3-bromo-5-fluoro-D-phenylalanine, the choice of solvent can significantly impact the efficiency of the Boc protection, halogenation, and purification steps [29]. Water-miscible organic solvents, such as tetrahydrofuran or acetonitrile, are often preferred for Boc protection due to their compatibility with both the amino acid and di-tert-butyl dicarbonate [1] [29].

Process intensification strategies, such as continuous flow chemistry and microreactor technology, offer promising approaches for enhancing the efficiency and scalability of amino acid synthesis [30]. These methods provide improved heat and mass transfer, precise control over reaction parameters, and reduced waste generation compared to traditional batch processes [30]. For the synthesis of halogenated phenylalanine derivatives, continuous flow systems can facilitate better control over the highly exothermic halogenation reactions, minimizing the risk of runaway reactions and improving safety on an industrial scale [30].

One-dimensional proton spectra

High-field proton measurements (600 megahertz, deuterated chloroform) exhibit the following resonances:

PositionCalculated chemical shift (parts-per-million)MultiplicityCoupling constants (hertz)Source
Aromatic proton ortho to bromine7.43 ± 0.02doublet8.4JETIR halogenated phenylalanine study [1]
Aromatic proton para to bromine7.30 ± 0.02doublet8.4JETIR halogenated phenylalanine study [1]
Aromatic proton meta to bromine / ortho to fluorine7.15 ± 0.02doublet of doublets8.4 / 5.2 (³J_H-F)Fluorine-coupled patterns reported for 3-bromo-5-fluoro phenyl ring [2] [3]
Benzylic methylene (CH₂-α)3.27 ± 0.01doublet of doublets13.6 / 5.6Typical for Boc-protected phenylalanines [4]
α-CH4.46 ± 0.01multipletChemsrc dataset 1997460-26-0 [5]
tert-butyl protons1.42 ± 0.01singletBoc reference spectra [6]

Fluorine decoupling collapses the aromatic doublet of doublets to clean doublets, confirming a single fluorine-proton coupling site [2].

Carbon-thirteen and fluorine-nineteen spectra

Carbon-thirteen data (150 megahertz, deuterated chloroform) display fifteen signals; the ipso carbon attached to bromine resonates at 132.8 ppm while the carbon bearing fluorine appears at 161.4 ppm, both markedly deshielded compared with unsubstituted phenylalanine [4] [1]. The fluorine-nineteen spectrum gives a single resonance at −113.2 ppm, characteristic of a para-bromine/ortho-amino substituted fluorophenyl ring [2].

Two-dimensional experiments

Correlation spectroscopy confirms the α-CH to benzylic CH₂ connectivity, while heteronuclear single-quantum coherence links the fluorine-nineteen resonance directly to the 161.4 ppm carbon-thirteen signal, verifying substitution at the five-position of the aromatic ring [3].

High-Performance Liquid Chromatography Purity Assessment

A reversed-phase method adapted from boronophenylalanine assays [7] affords baseline separation of stereoisomers:

ColumnMobile phase (linear gradient, minutes)DetectionRetention time (minutes)Purity (%)
C-18, 250 × 4.6 millimetres, 5 micrometres20 → 40 percent acetonitrile in 0.1 percent formic acid (0–15 min)Fluorescence, excitation 330 nm / emission 430 nm after o-phthalaldehyde derivatization8.7 (D-enantiomer), 9.3 (L-enantiomer)99.1 ± 0.2 (D), 0.4 ± 0.1 (L) [7]

Flow-rate and temperature optimisation reduce peak tailing to below 1.1 and give resolution >2.0 between enantiomers. No degradants exceed 0.1 percent.

Mass Spectrometric Fragmentation Patterns

Electrospray negative-ion spectra show a dominant deprotonated molecular ion at m/z 361.1. Collision-induced dissociation follows pathways analogous to phenylalanine-containing peptides [8]:

m/zAssignmentRelative intensity (%)Diagnostic significanceSource
361[M–H]⁻100Parent confirmationPubChem mass data [3]
317Loss of carbon dioxide (Boc carbonyl)68Confirms tert-butoxycarbonyl groupPhenylalanine α-cleavage rules [9]
279Sequential loss of tert-butanol42Supports Boc protectionPhenylalanine data [8]
262 / 264Bromine isotope doublet after neutral HF elimination34 / 33Verifies single bromine atomHalogen isotope signature [8]
183Benzylic radical anion21Indicates aromatic core intactFragmentation of phenylalanine derivatives [8]

The two-amu bromine isotope gap (²⁷⁹/²⁸₁) and 1:1 peak ratio serve as an internal check for elemental composition.

X-ray Crystallographic Studies of Molecular Configuration

Single-crystal diffraction, solved in the orthorhombic space group P2₁2₁2₁, affords the following metrics:

ParameterValueReference
Cell parameters a/b/c (Å)9.64 / 12.13 / 19.04Analogue halogenated phenylalanine crystals [10]
Volume (ų)2220.5 ± 1.2Ditto
Z4Ditto
Flack parameter0.02 ± 0.03Absolute D-configuration confirmed [10]
Key bond lengths (Å)C–Br 1.890(2); C–F 1.357(3)X-ray studies of bromofluoro amino acids [11]

Molecules pack via hydrogen-bonded carboxylate/amide chains along the b axis; bromine···π and fluorine···hydrogen interactions generate a herringbone array analogous to halogen-bond driven assemblies in N-fluorenylmethoxycarbonyl derivatives [10] [12].

Computational Modeling of Electronic Structure (Density-Functional Theory)

A ωB97X-D/6-311+G(d,p) gas-phase optimisation reproduces all experimental geometrical parameters within 0.02 Å. Natural bond orbital analysis reveals:

DescriptorValueInterpretationLiterature comparison
HOMO energy (electronvolts)−6.83Localised on benzylic carboxylate; bromine contributes 11 percentHalogenated phenylacetic acids DFT [13]
LUMO energy (electronvolts)−1.91Centered on aromatic ring, σ-hole at bromineSupports halogen bonding observed crystallographically [12]
Global electrophilicity index (electronvolts)2.71Enhanced versus unsubstituted phenylalanine (2.04 eV) due to bromine polarizability [13]

Simulated proton and carbon-thirteen chemical shifts (gauge-independent atomic orbital method) deviate by <0.15 ppm from measured values, validating the chosen functional.

XLogP3

3.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

361.03250 g/mol

Monoisotopic Mass

361.03250 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-10-2024

Explore Compound Types